molecular formula C12H15N3S B1472870 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098035-89-1

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1472870
CAS RN: 2098035-89-1
M. Wt: 233.33 g/mol
InChI Key: VMVCUDNRIDWOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, or 2-CPCPTP, is a small molecule compound belonging to the class of thiophene-based compounds. This compound has garnered increased attention from the scientific community due to its potential applications in medicinal and agricultural research.

Mechanism of Action

The exact mechanism of action of 2-CPCPTP is not yet fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals in the body and thus reducing oxidative stress. Additionally, it has been suggested that 2-CPCPTP may act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-CPCPTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, as well as reduce the inflammatory response in cells. Additionally, in vivo studies have shown that 2-CPCPTP can reduce oxidative stress and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-CPCPTP in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, there are some potential limitations to its use in laboratory experiments. For example, it is not as potent as some other compounds, and its effects can be difficult to measure accurately.

Future Directions

There are a number of potential future directions for the use of 2-CPCPTP in scientific research. For example, further research could be conducted to investigate its potential use as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be conducted to investigate the compound’s potential use as an antioxidant and its potential role in the regulation of glucose metabolism. Finally, further research could be conducted to investigate the compound’s potential use as an anti-inflammatory agent.

Scientific Research Applications

2-CPCPTP has a wide range of potential applications in scientific research. It has been used in studies investigating the effects of thiophene-based compounds on the growth of cancer cells, as well as in studies looking at its potential use as an antibacterial agent. Additionally, 2-CPCPTP has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-5-6-15-11(9-3-4-9)8-10(14-15)12-2-1-7-16-12/h1-2,7-9H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVCUDNRIDWOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

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